(S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate
Description
(S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butyl carbamate group, a piperazine ring, and a propyl chain with a benzyloxycarbonyl (Cbz)-protected amine. The stereochemistry at the propyl group’s chiral center is specified as (S)-configuration, which is critical for its biological or synthetic interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry, where the Cbz group acts as a protective moiety for amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl 4-[(2S)-2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4/c1-16(21-18(24)26-15-17-8-6-5-7-9-17)14-22-10-12-23(13-11-22)19(25)27-20(2,3)4/h5-9,16H,10-15H2,1-4H3,(H,21,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHREKUQNBLKKM-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744457 | |
| Record name | tert-Butyl 4-[(2S)-2-{[(benzyloxy)carbonyl]amino}propyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-99-3 | |
| Record name | 1,1-Dimethylethyl 4-[(2S)-2-[[(phenylmethoxy)carbonyl]amino]propyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(2S)-2-{[(benzyloxy)carbonyl]amino}propyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
(S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperazine ring and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H44N2O6, with a molecular weight of 492.6 g/mol. The compound contains multiple chiral centers, which contribute to its stereochemical diversity and potential interactions with biological targets .
Pharmacological Activity
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Recent studies have highlighted the potential of nitrogen heterocycles, including derivatives similar to this compound, as antiviral agents. For instance, certain compounds have demonstrated inhibitory effects against respiratory syncytial virus (RSV), showing EC50 values in the micromolar range . While specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential activity against viral pathogens.
Antimicrobial Properties
Compounds containing piperazine structures have been recognized for their antimicrobial properties. Research indicates that piperazine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis . Although direct studies on this compound are scarce, its structural components imply similar antimicrobial potential.
The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes within target cells. For instance, if it functions as an enzyme inhibitor, it may prevent substrate binding by occupying the active site. Understanding these interactions is crucial for predicting its pharmacological profile.
Case Studies
Study on Antiviral Efficacy:
In a comparative study involving similar piperazine derivatives, compounds were evaluated for their ability to inhibit viral replication. One such derivative exhibited an EC50 value of 5–28 μM against RSV, indicating promising antiviral activity . While this does not directly test our compound, it provides a context for its potential efficacy based on structural analogs.
Antimicrobial Evaluation:
A recent study evaluated a series of piperazine-based compounds for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective compounds had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that similar compounds may also exhibit significant antimicrobial properties.
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Agents
One of the prominent applications of (S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate is as an intermediate in the synthesis of oxazolidinone antibiotics. Oxazolidinones are a class of synthetic antimicrobial agents that target gram-positive bacteria by inhibiting protein synthesis at an early stage. The compound serves as a precursor for synthesizing various derivatives that enhance antimicrobial efficacy against resistant strains .
Neurological Disorders
Research indicates that piperazine derivatives, including this compound, have potential applications in treating neurological disorders such as Alzheimer's disease. The incorporation of piperazine into drug structures has been shown to improve brain penetration and modulate cholinesterase activity, which is crucial for cognitive function . Studies have demonstrated that modifications to the piperazine structure can yield compounds with dual inhibition properties against acetylcholinesterase and butyrylcholinesterase, making them promising candidates for further development .
Synthesis Processes
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : The initial step includes the reaction of appropriate amines with carbonyl compounds to form the piperazine framework.
- Protection of Functional Groups : The benzyloxycarbonyl group serves as a protective group during subsequent reactions to prevent unwanted side reactions.
- Carboxylate Formation : The final step involves esterification to form the tert-butyl ester, which enhances solubility and bioavailability.
The improved synthetic methods focus on increasing yield and purity while decreasing reaction times .
Development of Antimicrobial Agents
In a study published by Trius Therapeutics, the synthesis of derivatives based on this compound was explored for their antimicrobial properties. These derivatives exhibited significant activity against resistant bacterial strains, demonstrating the compound's utility in pharmaceutical development .
Neurological Research
A recent study highlighted the role of piperazine derivatives in enhancing cognitive function through cholinesterase inhibition. By modifying the structure of this compound, researchers were able to create compounds with improved selectivity and potency against cholinesterase enzymes, indicating potential for Alzheimer's treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and its analogs are summarized below. Key parameters include substituent groups, stereochemistry, synthetic applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Functional Group Impact :
- The Cbz group in the target compound enhances stability during synthetic steps involving nucleophiles or bases, unlike the free amine in CAS 1017606-58-4, which requires protection .
- The propyl chain length (vs. ethyl in CAS 302557-32-0) increases lipophilicity (logP ~3.2 vs. ~2.8), influencing membrane permeability in drug candidates .
Stereochemical Specificity :
- The (S)-configuration is critical for enantioselective interactions, as seen in protease inhibitors, whereas racemic analogs (e.g., tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate ) show reduced target affinity.
Synthetic Utility: The target compound is synthesized via Mitsunobu or nucleophilic substitution reactions (similar to ), whereas analogs like CAS 77279-24-4 are prepared via epoxide ring-opening . Purification typically involves column chromatography (EtOAc/pet. ether or EtOAc/MeOH), with yields ranging 58–98% depending on substituent complexity .
Stability and Handling: The Cbz group is susceptible to hydrogenolysis (H₂/Pd-C), necessitating inert storage conditions, unlike hydroxyl-containing analogs (e.g., CAS 77279-24-4), which are stable under aerobic conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. A common approach includes:
Piperazine Protection : Introduce the tert-butyloxycarbonyl (Boc) group via carbamate formation under anhydrous conditions (e.g., using Boc anhydride and a base like DMAP) .
Side-Chain Functionalization : React the Boc-protected piperazine with a (benzyloxy)carbonyl (Cbz)-protected aminopropyl group. This step often employs coupling agents like EDC/HOBt or HATU in DMF to form amide bonds .
Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to ensure the (S)-configuration at the stereocenter. For example, L-proline-derived catalysts can achieve >90% enantiomeric excess (ee) .
- Critical Factors : Temperature (e.g., 0–25°C for coupling), solvent polarity (DMF vs. THF), and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) significantly impact yields (reported 60–85%) .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Analytical Workflow :
NMR Spectroscopy : Confirm Boc and Cbz group integration in -NMR (e.g., tert-butyl protons at δ 1.4 ppm, benzyloxy protons at δ 5.1 ppm) and -NMR (carbonyl carbons at ~155–160 ppm) .
HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 462.3) .
Chiral HPLC : Verify enantiopurity using a Chiralpak AD-H column and hexane/isopropanol eluent .
- Common Pitfalls : Residual solvents (DMF, THF) may require rigorous drying under high vacuum to avoid interference .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for similar piperazine derivatives, and how can they be applied to this compound?
- Case Analysis :
- Discrepancy : Yields for analogous Boc-piperazine couplings vary between 60% ( ) and 88.7% ( ).
- Root Causes :
Reagent Quality : Impure starting materials (e.g., tert-butyl piperazine-1-carboxylate) reduce efficiency. Recrystallization or column purification is recommended .
Catalyst Selection : Palladium-based catalysts (e.g., Pd(dba)) in Buchwald-Hartwig amination improve coupling efficiency compared to thermal methods .
- Mitigation : Optimize via Design of Experiments (DoE) to balance temperature (80–110°C), catalyst loading (5–10 mol%), and reaction time (12–24 h) .
Q. How does the stereochemistry of the aminopropyl side chain influence molecular conformation and intermolecular interactions?
- Crystallographic Insights :
- Piperazine Chair Conformation : The (S)-configuration induces axial positioning of the Cbz-aminopropyl group, stabilizing intramolecular hydrogen bonds (e.g., N–H···O=C, ~2.8 Å) with the piperazine ring .
- Packing Effects : In monoclinic crystals (space group ), the (S)-enantiomer forms helical hydrogen-bonded chains along the [110] direction, enhancing thermal stability .
- Biological Relevance : The stereochemistry affects binding to chiral targets (e.g., enzymes), with (S)-isomers showing higher affinity in preliminary assays .
Q. What are the key safety considerations for handling this compound, and how do its hazards compare to structurally similar derivatives?
- Risk Assessment :
- GHS Classification : Acute oral toxicity (Category 4, H302) based on structural analogs like tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate .
- Handling Protocols :
Use PPE (gloves, goggles) and work in a fume hood.
Avoid ignition sources (flash point ~150°C) and store at 2–8°C under nitrogen .
- Comparative Hazards : Unlike brominated analogs ( ), this compound lacks halogenated substituents, reducing environmental persistence .
Q. How can computational modeling predict the compound’s reactivity or interactions in drug discovery contexts?
- In Silico Approaches :
Docking Studies : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT), leveraging the piperazine core’s flexibility .
DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites for derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
